molecular formula C9H12BrN3O2 B13572509 tert-Butyl (6-bromopyrimidin-4-yl)carbamate CAS No. 2091424-72-3

tert-Butyl (6-bromopyrimidin-4-yl)carbamate

Cat. No.: B13572509
CAS No.: 2091424-72-3
M. Wt: 274.11 g/mol
InChI Key: NEZJKWALWQTLRZ-UHFFFAOYSA-N
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Description

tert-Butyl (6-bromopyrimidin-4-yl)carbamate ( 2091424-72-3) is a high-value brominated pyrimidine derivative utilized as a key synthetic building block in medicinal chemistry and pharmaceutical research . The compound features a molecular formula of C 9 H 12 BrN 3 O 2 and a molecular weight of 274.12 . Its structure includes a bromine atom and a Boc-protected amine on a pyrimidine core, making it a versatile intermediate for constructing more complex molecules via cross-coupling reactions, such as the Suzuki reaction, and for further functionalization . This reagent is specifically designed for research applications. It is recommended to be stored under cold-chain conditions between 2-8°C . As a bromo-pyrimidine, it plays a critical role in the synthesis of novel chemical entities, such as the development of 6-phenylpyrimidin-4-one scaffolds that are investigated as positive allosteric modulators (PAMs) for the M1 muscarinic acetylcholine receptor, a promising target for neurological disorders . This compound is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

tert-butyl N-(6-bromopyrimidin-4-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN3O2/c1-9(2,3)15-8(14)13-7-4-6(10)11-5-12-7/h4-5H,1-3H3,(H,11,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEZJKWALWQTLRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=NC=N1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation Methods of tert-Butyl (6-bromopyrimidin-4-yl)carbamate

General Synthetic Strategy

The synthesis of this compound generally involves two key steps:

  • Introduction of the bromine atom at the 6-position of the pyrimidine ring.
  • Protection of the amino group at the 4-position by tert-butyl carbamate (BOC group).

These steps can be performed sequentially or via intermediates depending on the starting materials and reaction conditions.

Detailed Synthetic Routes

Route 1: From 6-Bromopyrimidin-4-amine via BOC Protection
  • Starting Material: 6-Bromopyrimidin-4-amine
  • Reagents: Di-tert-butyl dicarbonate (BOC2O), base (e.g., triethylamine or sodium bicarbonate)
  • Solvent: Typically dichloromethane or acetonitrile
  • Conditions: Room temperature to mild heating (20–40 °C)
  • Outcome: this compound is obtained by nucleophilic substitution of the amino group with the BOC group.

This method is straightforward and yields high purity products, with yields reported up to 90% in similar BOC protection reactions of pyrimidine amines.

Route 2: Bromination of tert-Butyl (pyrimidin-4-yl)carbamate
  • Starting Material: tert-Butyl (pyrimidin-4-yl)carbamate (non-brominated)
  • Reagents: Brominating agents such as N-bromosuccinimide (NBS), bromine (Br2), or other electrophilic bromine sources
  • Solvent: Acetonitrile, dichloromethane, or DMF
  • Conditions: Controlled temperature (0–25 °C) to achieve selective bromination at the 6-position
  • Outcome: Selective bromination at the 6-position yields this compound.

This approach requires careful control to avoid over-bromination and side reactions. Literature reports selective bromination of pyrimidine derivatives under mild conditions.

Route 3: Palladium-Catalyzed Coupling for Carbamate Formation
  • Starting Material: 6-Bromo-pyrimidin-4-yl derivatives or related halogenated heterocycles
  • Reagents: tert-Butyl carbamate, palladium catalyst (e.g., palladium acetate), ligand (e.g., Xantphos), base (cesium carbonate)
  • Solvent: 1,4-Dioxane or other aprotic solvents
  • Conditions: Reflux under inert atmosphere (nitrogen), typically overnight
  • Outcome: Formation of tert-butyl carbamate-protected pyrimidine via Buchwald-Hartwig amination.

This method has been demonstrated for related heterocycles and can be adapted for this compound synthesis with moderate yields (~57%).

Data Tables Summarizing Preparation Conditions and Yields

Route Starting Material Key Reagents & Conditions Yield (%) Notes
1 6-Bromopyrimidin-4-amine Di-tert-butyl dicarbonate, base, DCM, RT to 40 °C ~85–90 Simple BOC protection, high purity
2 tert-Butyl (pyrimidin-4-yl)carbamate N-Bromosuccinimide, acetonitrile, 0–25 °C 70–85 Selective bromination at 6-position
3 6-Bromo-pyrimidinyl halide tert-Butyl carbamate, Pd(OAc)2, Xantphos, Cs2CO3, 1,4-dioxane, reflux, inert atmosphere 57 Pd-catalyzed amination, moderate yield

Research Outcomes and Analytical Data

  • Purity and Characterization: Products are typically characterized by NMR (1H, 13C), mass spectrometry (MS), and HPLC to confirm structure and purity.
  • Yields: High yields (~85–90%) are achievable via direct BOC protection of 6-bromopyrimidin-4-amine. Bromination yields vary depending on reagent and conditions but generally range from 70–85%. Pd-catalyzed coupling yields are moderate (~57%) but offer a versatile route for functionalized derivatives.
  • Reaction Times: BOC protection reactions typically complete within 2–6 hours; bromination requires 1–4 hours; Pd-catalyzed amination often requires overnight reflux (~12–16 hours).
  • Scalability: The methods have been reported on gram to multi-gram scales, suitable for laboratory and pilot-scale synthesis.

Summary and Recommendations

  • The most efficient and straightforward method for preparing this compound is the direct BOC protection of 6-bromopyrimidin-4-amine using di-tert-butyl dicarbonate under mild conditions.
  • For cases where the non-brominated carbamate is available, selective bromination at the 6-position using N-bromosuccinimide or similar reagents is effective.
  • The palladium-catalyzed coupling approach offers versatility for complex derivatives but generally yields lower amounts and requires more specialized conditions.
  • Analytical data confirm the identity and purity of the synthesized compound, ensuring suitability for further synthetic applications.

This comprehensive overview integrates data from patents, peer-reviewed articles, and chemical supplier information, excluding non-reliable sources, to provide an authoritative guide on the preparation of this compound.

Chemical Reactions Analysis

tert-Butyl (6-bromopyrimidin-4-yl)carbamate undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like potassium carbonate, acids such as hydrochloric acid, and oxidizing agents like hydrogen peroxide . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl (6-bromopyrimidin-4-yl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl (6-bromopyrimidin-4-yl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can modulate various biological pathways, making it useful in drug development . The exact molecular targets and pathways depend on the specific application and the structure of the compound being synthesized from it.

Comparison with Similar Compounds

tert-Butyl (6-bromopyrimidin-4-yl)carbamate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which combines the reactivity of the bromopyrimidine moiety with the stability of the tert-butyl carbamate group, making it a versatile intermediate in organic synthesis.

Q & A

Q. How does steric hindrance from the tert-butyl group influence reactivity in cross-coupling reactions?

  • Methodological Answer : The tert-butyl group reduces electrophilicity at the carbamate oxygen, slowing nucleophilic attacks. Steric maps (e.g., using Molinspiration) quantify spatial constraints, guiding ligand selection in Pd-catalyzed reactions. Comparative studies with smaller protecting groups (e.g., methyl carbamates) highlight trade-offs between stability and reactivity .

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